Studies have shown that Scoparone exhibits antioxidant properties. Antioxidants are compounds that can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to the development of chronic diseases like cancer and heart disease []. In vitro (laboratory) studies have demonstrated Scoparone's ability to scavenge free radicals, potentially offering protection against oxidative stress.
Scoparone is a natural organic compound with the molecular formula C₁₁H₁₀O₄, classified as a coumarin. It is primarily derived from the Chinese herb Artemisia scoparia, also known as wormwood or sweet wormwood. Scoparone is characterized by its unique structure, which includes two methoxy groups at positions 6 and 7 of the coumarin backbone, distinguishing it from other coumarins like esculetin, which has hydroxyl groups instead . This compound has garnered attention due to its diverse pharmacological properties, including potential applications in traditional medicine.
The exact mechanism of action for Scoparone's potential health benefits remains under investigation.
These reactions are crucial for synthesizing analogs that may exhibit improved therapeutic effects or reduced toxicity .
Scoparone exhibits a wide range of biological activities:
Scoparone can be synthesized through various methods, including:
Scoparone has several applications in medicine and pharmacology:
Research has indicated that scoparone may interact with various biological systems:
Scoparone shares structural similarities with several other coumarins. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Esculetin | Hydroxyl groups at positions 6 and 7 | Exhibits strong antioxidant activity |
| Umbelliferone | Hydroxyl group at position 7 | Known for anti-inflammatory effects |
| Coumarin | Basic coumarin structure | Used as a flavoring agent; less bioactive |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticoagulant properties |
Scoparone's unique combination of methoxy substitutions contributes to its diverse biological activities, setting it apart from these similar compounds. Its specific pharmacological actions make it a subject of ongoing research in medicinal chemistry and pharmacology .
Scoparone exhibits a well-defined chemical structure characterized by its coumarin backbone with specific methoxy substitutions that confer unique properties to the molecule. The compound's International Union of Pure and Applied Chemistry name is 6,7-dimethoxy-2H-chromen-2-one, reflecting its structural foundation as a benzopyran derivative with ketone functionality. The molecular structure features two methoxy groups positioned at the 6 and 7 carbon positions of the chromene ring system, distinguishing it from other coumarin derivatives.
The chemical identifier systems provide comprehensive characterization data for scoparone. The Chemical Abstracts Service registry number 120-08-1 serves as the primary identification code, while the International Chemical Identifier key GUAFOGOEJLSQBT-UHFFFAOYSA-N provides a unique structural fingerprint. The Simplified Molecular Input Line Entry System representation COc1cc2OC(=O)C=Cc2cc1OC accurately describes the molecular connectivity and bonding patterns.
Physical properties of scoparone include a melting point of 146 degrees Celsius, which aids in identification and purification processes. The compound demonstrates specific spectroscopic characteristics that facilitate analytical detection and quantification in complex natural matrices. Mass spectrometry analysis reveals fragmentation patterns consistent with the loss of methoxy groups and subsequent ring rearrangements, providing diagnostic tools for identification.
Structural analogues of scoparone include numerous coumarin derivatives with varying substitution patterns. The relationship between scoparone and its structural isomers involves different positioning and types of functional groups on the benzopyran core structure. Research has identified compounds such as isoscopoletin and other methylated esculetin derivatives that share similar core structures but differ in substitution patterns.
The biosynthetic formation of scoparone in plant systems involves complex enzymatic pathways that begin with phenylalanine as the primary precursor molecule. Research has demonstrated that coumarin biosynthesis, including scoparone formation, proceeds through the phenylpropanoid pathway with specific hydroxylation and methylation steps that create the characteristic substitution pattern.
Studies utilizing Arabidopsis thaliana as a model system have revealed that scopoletin biosynthesis, a closely related pathway to scoparone formation, involves ortho-hydroxylation of feruloyl Coenzyme A through the action of ferrous iron and 2-oxoglutarate-dependent dioxygenase enzymes. The enzyme designated F6'H1 exhibits ortho-hydroxylase activity for feruloyl Coenzyme A with a Michaelis constant of 36.0 ± 4.27 micromolar and a catalytic constant of 11.0 ± 0.45 per second, forming 6'-hydroxyferuloyl Coenzyme A as an intermediate.
The methylation steps in scoparone biosynthesis involve O-methyltransferase enzymes that sequentially add methyl groups to hydroxyl positions on the coumarin scaffold. Research has identified specific methyltransferases capable of producing multiple methylated products from esculetin precursors, including scopoletin, isoscopoletin, and scoparone. The plant O-methyltransferase POMT-9 demonstrates the ability to generate these three different O-methylated products when expressed in bacterial systems.
Caffeoyl Coenzyme A O-methyltransferase 1 plays a crucial role in the biosynthetic pathway by catalyzing the 3'-O-methyltransferase activity on caffeoyl Coenzyme A to produce feruloyl Coenzyme A, which serves as a key precursor for subsequent modifications. Mutant studies have shown significant reductions in scopoletin and related compound levels when this enzyme activity is disrupted, confirming its importance in the biosynthetic network.
The general coumarin biosynthesis pathway involves trans-cinnamic acid formation from phenylalanine, followed by hydroxylation to form 2-coumaric acid rather than the more common 4-coumaric acid pathway. This unique route distinguishes coumarin formation from other phenylpropanoid products and involves subsequent glucosylation, isomerization, and lactonization steps to form the final coumarin structure.
Scoparone demonstrates widespread distribution across multiple plant families, with particularly notable concentrations in Artemisia species and related taxa. The compound was originally identified and extensively studied in Artemisia scoparia, a Chinese medicinal herb where it contributes to the plant's pharmacological properties. Subsequent research has documented scoparone presence in numerous other Artemisia species, including Artemisia capillaris, where it serves as a major bioactive constituent.
Distribution studies have revealed that scoparone occurs in various plant parts, including roots, leaves, and aerial portions, with concentrations varying depending on plant development stage, environmental conditions, and genetic factors. In sweet oranges (Citrus sinensis), scoparone reaches its highest documented concentrations among food plants, while tarragon (Artemisia dracunculus) represents another significant source within the Artemisia genus.
The compound's presence extends beyond the Artemisia genus to include diverse plant families. Documentation exists for scoparone occurrence in wild celeries (Apium graveolens), various citrus species, fennels (Foeniculum vulgare), anises (Pimpinella anisum), and mandarin oranges including clementines and tangerines. This broad distribution pattern suggests multiple evolutionary origins for scoparone biosynthetic capability or widespread horizontal transfer of biosynthetic genes.
Research on citrus fruits has identified scoparone as an important defensive compound, particularly in mature fruits of tangelo Nova, Citrus aurantium, and Citrus paradisi. The biosynthesis of scoparone in these species correlates with resistance to fungal pathogens such as Phytophthora parasitica, suggesting an ecological role as a phytoalexin. Treatment with growth regulators can enhance scoparone levels and correspondingly increase disease resistance, with lesion development reduced by up to 40 percent.
Additional plant sources include various traditional medicinal species where scoparone contributes to therapeutic properties. The compound's distribution in plants used for liver disease treatment, particularly those classified under traditional Chinese medicine systems, has been extensively documented. This distribution pattern supports ethnobotanical use patterns and provides scientific validation for traditional applications.
Scoparone frequently co-occurs with structurally related coumarin compounds, most notably scopoletin, creating complex phytochemical profiles in plant tissues. Scopoletin, designated chemically as 6-methoxy-7-hydroxycoumarin, differs from scoparone by possessing a hydroxyl group at position 7 instead of a methoxy group, representing a close biosynthetic relative. This structural relationship reflects shared biosynthetic pathways with differential methylation patterns determining the final product distribution.
Research has documented the simultaneous presence of scoparone, scopoletin, and isoscopoletin in plant extracts, particularly when analyzing O-methyltransferase enzyme products. Studies using bacterial expression systems have demonstrated that single enzyme activities can produce all three compounds simultaneously, with scopoletin at 30.3 micromolar, isoscopoletin at 21 micromolar, and scoparone at 31 micromolar concentrations under standardized conditions.
The co-occurrence patterns provide insights into plant metabolic strategies and defensive compound deployment. Scopoletin demonstrates different biological properties compared to scoparone, including high fluorescence when dissolved in dimethyl sulfoxide or water, making it useful as a fluorimetric assay component for hydrogen peroxide detection. When oxidized, scopoletin's fluorescence becomes strongly suppressed, contrasting with scoparone's more stable optical properties.
Plant distribution studies reveal that scopoletin occurs in numerous species also containing scoparone, including various Scopolia species, chicory, Artemisia scoparia, stinging nettle roots and leaves, passion flower, and multiple other genera. This widespread co-distribution suggests that plants maintaining both compounds gain advantages through complementary biological activities or different ecological functions.
Biosynthetic investigations have revealed that scopoletin formation involves 4-coumaroyl-Coenzyme A as a precursor, following hydroxylation of cinnamates, trans/cis isomerization, and lactonization steps similar to scoparone formation. The cytochrome P450 family enzymes, particularly CYP98A, catalyze meta-hydroxylation of p-coumarate derivatives in pathways leading to both compounds.
Additional structural analogues documented in co-occurrence studies include various methylated esculetin derivatives and other coumarin compounds with different hydroxylation and methylation patterns. The enzyme scopoletin glucosyltransferase produces scopolin, a glucoside derivative of scopoletin, further expanding the chemical diversity found in plants containing these coumarin compounds.
Traditional medicinal applications often utilize plants containing multiple coumarin compounds, suggesting that therapeutic effects may result from synergistic interactions between scoparone, scopoletin, and related analogues. Research on Artemisia species used in traditional Chinese medicine demonstrates complex coumarin profiles that include scoparone as a major component alongside various structural relatives.
Scoparone demonstrates significant modulatory effects on dopaminergic neurotransmission through multiple molecular mechanisms that enhance dopamine biosynthesis and release. The compound's primary action involves the upregulation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, which catalyzes the conversion of tyrosine to L-3,4-dihydroxyphenylalanine [1].
Studies in PC12 cells reveal that scoparone treatment at concentrations of 100-200 micromolar produces a substantial 128-136% increase in dopamine levels over 24 hours [1]. This enhancement occurs through direct stimulation of tyrosine hydroxylase activity and augmentation of aromatic L-amino acid decarboxylase function, with tyrosine hydroxylase activity being regulated for a longer duration than aromatic L-amino acid decarboxylase [1].
The mechanistic basis for scoparone's dopaminergic effects involves activation of multiple protein kinase systems. Treatment with 200 micromolar scoparone significantly stimulates cyclic adenosine monophosphate-dependent protein kinase A, protein kinase C, and calcium/calmodulin kinase II activities [1] [2]. These kinase activations lead to increased phosphorylation of cyclic adenosine monophosphate-response element-binding protein and enhanced tyrosine hydroxylase gene expression [1].
Scoparone's effects on dopamine release are mediated through synapsin I phosphorylation via activation of protein kinase A and calcium/calmodulin kinase II pathways [2]. The compound increases dopamine secretion into the culture medium at concentrations of 50-200 micromolar, with this effect being dependent on extracellular calcium availability and cyclic adenosine monophosphate levels [2].
The intracellular signaling cascade involves elevation of both cyclic adenosine monophosphate and calcium ion concentrations, which activate their respective protein kinase systems [1] [2]. This dual activation ensures robust enhancement of dopamine biosynthesis through both transcriptional and post-translational mechanisms.
Table 1: Effects of Scoparone on Dopaminergic Pathways
| Pathway Component | Effect of Scoparone | Concentration/Duration | Cell Line/Model |
|---|---|---|---|
| Tyrosine Hydroxylase Activity | Enhanced (128-136% increase) | 100-200 μM, 6-48 hours | PC12 cells |
| Aromatic L-amino acid decarboxylase Activity | Enhanced (6-48 hours) | 200 μM, 6-48 hours | PC12 cells |
| Dopamine Levels | Increased (128-136% over 24 hours) | 100-200 μM, 24 hours | PC12 cells |
| Dopamine Release | Increased (50-200 μM) | 50-200 μM | PC12 cells |
| Cyclic AMP Levels | Increased | 200 μM | PC12 cells |
| Protein Kinase A Activity | Stimulated | 200 μM | PC12 cells |
| Protein Kinase C Activity | Stimulated | 200 μM | PC12 cells |
| Ca2+/Calmodulin Kinase II Activity | Stimulated | 200 μM | PC12 cells |
| Synapsin I Phosphorylation | Increased | Not specified | PC12 cells |
| CREB Phosphorylation | Increased | 200 μM | PC12 cells |
Scoparone exhibits potent immunosuppressive properties through comprehensive modulation of pro-inflammatory cytokine production and associated signaling pathways. The compound effectively inhibits the expression and activity of key inflammatory mediators, demonstrating particular efficacy in cytokine-mediated immune responses [3] [4].
In pancreatic beta-cell models, scoparone provides significant protection against interleukin-1beta and interferon-gamma-mediated cytotoxicity in RINm5F cells [3]. This protective effect correlates with substantial reduction in interleukin-1beta and interferon-gamma-induced nitric oxide production, which is mediated through decreased levels of inducible nitric oxide synthase messenger ribonucleic acid and protein expression [3].
The molecular mechanism underlying scoparone's immunosuppressive effects involves inhibition of nuclear factor-kappa B activation [3]. This transcription factor plays a central role in coordinating inflammatory responses, and its inhibition by scoparone results in downstream suppression of multiple pro-inflammatory pathways.
In microglial cell models, scoparone demonstrates broad anti-neuroinflammatory effects through suppression of lipopolysaccharide-stimulated inflammatory responses [4]. The compound significantly reduces the messenger ribonucleic acid levels of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6 in BV-2 microglial cells [4].
The anti-inflammatory mechanism involves specific inhibition of interferon regulatory factor-3 and extracellular signal-regulated kinase phosphorylation [4]. These signaling molecules are crucial components of the toll-like receptor 4 downstream pathway, and their inhibition by scoparone effectively blocks the inflammatory cascade.
Scoparone's effects on cyclooxygenase-2 expression further contribute to its anti-inflammatory properties. The compound reduces both messenger ribonucleic acid and protein levels of cyclooxygenase-2, thereby limiting the production of inflammatory prostaglandins [4].
Table 2: Immunosuppressive Effects of Scoparone on Cytokine Regulation
| Cytokine/Mediator | Effect | Concentration | Cell Line/Model |
|---|---|---|---|
| Interleukin-1β | Inhibited | Not specified | RINm5F cells |
| Interferon-γ | Inhibited | Not specified | RINm5F cells |
| Tumor Necrosis Factor-α | Decreased mRNA expression | 100-500 μM | BV-2 microglial cells |
| Interleukin-6 | Decreased mRNA expression | 100-500 μM | BV-2 microglial cells |
| Nitric Oxide | Reduced production | Not specified | RINm5F cells |
| Inducible Nitric Oxide Synthase | Reduced mRNA and protein levels | Concentration-dependent | BV-2 microglial cells |
| Cyclooxygenase-2 | Reduced mRNA and protein levels | Not specified | BV-2 microglial cells |
| Nuclear Factor-κB | Inhibited activation | Not specified | RINm5F cells |
| Interferon Regulatory Factor-3 | Inhibited phosphorylation | Not specified | BV-2 microglial cells |
| Extracellular Signal-Regulated Kinase | Inhibited phosphorylation | Not specified | BV-2 microglial cells |
Scoparone demonstrates significant vasoactive properties through modulation of vascular smooth muscle cell proliferation and endothelial function. The compound exhibits dose-dependent inhibition of vascular smooth muscle cell proliferation, which is mediated through interference with signal transducer and activator of transcription 3 signaling pathways [5] [6].
The antiproliferative effects of scoparone on vascular smooth muscle cells involve induction of cell cycle arrest in the G0/G1 phase [5]. This arrest is accompanied by reduced expression of cell cycle-promoting proteins including cyclin D1, phosphorylated retinoblastoma protein, and survivin [5]. Conversely, scoparone increases the levels of cell cycle inhibitory proteins such as p21 and p27 [5].
Scoparone's vascular effects are mediated through direct inhibition of signal transducer and activator of transcription 3 transcriptional activity [5]. The compound effectively reduces both constitutive and platelet-derived growth factor-stimulated signal transducer and activator of transcription 3 phosphorylation and nuclear accumulation [5]. Notably, this inhibition occurs independently of upstream kinases such as janus kinase 2 and Src, suggesting a direct interaction with signal transducer and activator of transcription 3 [5].
The compound significantly reduces expression of cell adhesion markers including monocyte chemoattractant protein-1 and intercellular adhesion molecule-1, indicating anti-inflammatory effects on vascular cells [5]. These reductions contribute to improved endothelial function and reduced vascular inflammation.
Scoparone's mechanism of signal transducer and activator of transcription 3 inhibition involves blocking the accumulation of phosphorylated signal transducer and activator of transcription 3 in the nucleus [5]. Computational modeling suggests that scoparone may bind directly to the SH2 domain of signal transducer and activator of transcription 3, providing a molecular basis for its inhibitory effects [7].
The vascular protective effects of scoparone extend to inhibition of abnormal vascular remodeling that occurs following vascular injury [5]. By suppressing vascular smooth muscle cell proliferation and migration, scoparone may serve as a preventative agent for cardiovascular diseases characterized by excessive vascular smooth muscle cell growth.
Table 3: Vasoactive Properties and Effects on Vascular Smooth Muscle Cells
| Parameter | Effect | Mechanism | Cell Line/Model |
|---|---|---|---|
| Vascular Smooth Muscle Cell Proliferation | Dose-dependent inhibition | G0/G1 cell cycle arrest | VSMCs |
| STAT3 Phosphorylation | Decreased | STAT3 signaling inhibition | VSMCs |
| STAT3 Nuclear Accumulation | Markedly reduced | Blocked cytosol-to-nucleus transport | VSMCs |
| Cyclin D1 Expression | Reduced | STAT3 target gene suppression | VSMCs |
| Phosphorylated Rb | Reduced | Rb phosphorylation inhibition | VSMCs |
| Survivin Expression | Reduced | STAT3 target gene suppression | VSMCs |
| MCP-1 (Cell Adhesion Marker) | Significantly reduced | Anti-inflammatory effect | VSMCs |
| ICAM-1 (Cell Adhesion Marker) | Significantly reduced | Anti-inflammatory effect | VSMCs |
| JAK2 Phosphorylation | No change | STAT3-independent mechanism | VSMCs |
| Src Phosphorylation | No change | STAT3-independent mechanism | VSMCs |
Scoparone exhibits potent antiproliferative effects against multiple cancer cell lines through diverse molecular mechanisms, with particular efficacy against prostate, pancreatic, and hepatocellular carcinomas. The compound demonstrates selective toxicity toward cancer cells while exhibiting minimal effects on normal cell lines [7] [8] [9].
In prostate cancer models, scoparone shows remarkable selectivity with an IC50 value of 41.3 micromolar against DU145 cells, while PC-3 cells require concentrations exceeding 100 micromolar for significant growth inhibition [7]. The primary mechanism involves inhibition of signal transducer and activator of transcription 3 activity, leading to suppression of target genes including cyclin D1, c-Myc, survivin, Bcl-2, and Socs3 [7].
Scoparone induces cell cycle arrest in the G1 phase in DU145 prostate cancer cells by altering the expression of cell cycle regulatory proteins [7]. The compound increases levels of cell cycle inhibitory proteins p21 and p27 while reducing expression of cell cycle promoting proteins cyclin D1 and phosphorylated retinoblastoma protein [7].
In pancreatic cancer cell lines, scoparone demonstrates significant antiproliferative activity with IC50 values of 225.2 micromolar for Capan-2 cells and 209.1 micromolar for SW1990 cells [8]. The mechanism involves inhibition of the phosphoinositide 3-kinase/protein kinase B signaling pathway, leading to increased expression of Bax and cleaved caspase-3 while decreasing levels of matrix metalloproteinase-9 and Bcl-2 [8].
Hepatocellular carcinoma cells exhibit sensitivity to scoparone through modulation of the protein kinase B/glycogen synthase kinase-3beta/cyclin D1 pathway [9]. The compound effectively inhibits proliferation, migration, and invasion of MHCC-97L and HCCC-9810 cells while inducing G0/G1 phase cell cycle arrest [9].
The broad-spectrum antiproliferative effects of scoparone extend to breast, cervical, and colon cancer cell lines, though specific mechanisms may vary among different cancer types [7]. The compound's ability to target multiple signaling pathways simultaneously contributes to its effectiveness against diverse cancer cell lines.
Scoparone's anticancer effects are further enhanced by its ability to induce apoptosis in cancer cells through multiple pathways. The compound increases pro-apoptotic protein expression while suppressing anti-apoptotic proteins, leading to programmed cell death in cancer cells [8] [9].
Table 4: Antiproliferative Effects of Scoparone on Cancer Cell Lines
| Cancer Cell Line | IC50 Value | Primary Mechanism | Cell Cycle Effect |
|---|---|---|---|
| DU145 (Prostate) | 41.3 μM | STAT3 inhibition | G1 phase arrest |
| PC-3 (Prostate) | >100 μM | Limited effect | Not specified |
| HepG2 (Hepatocellular) | Not specified | JNK/Sab pathway inhibition | Not specified |
| MCF-7 (Breast) | Not specified | General antiproliferative | Not specified |
| MDA-MB-231 (Breast) | Not specified | General antiproliferative | Not specified |
| HeLa (Cervical) | Not specified | General antiproliferative | Not specified |
| HCT-116 (Colon) | Not specified | General antiproliferative | Not specified |
| Capan-2 (Pancreatic) | 225.2 μM | PI3K/Akt pathway inhibition | Cell cycle arrest |
| SW1990 (Pancreatic) | 209.1 μM | PI3K/Akt pathway inhibition | Cell cycle arrest |
| MHCC-97L (Hepatocellular) | Not specified | AKT/GSK-3β/cyclin D1 pathway | G0/G1 phase arrest |
| HCCC-9810 (Hepatocellular) | Not specified | AKT/GSK-3β/cyclin D1 pathway | G0/G1 phase arrest |
Acute Toxic;Irritant